Cdc20-IN-1
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Overview
Description
Cdc20-IN-1 is a small molecule inhibitor that targets the cell division cycle 20 homologue (CDC20), a key regulator of the cell cycle. CDC20 is involved in the metaphase-to-anaphase transition during mitosis, ensuring proper segregation of chromosomes. Overexpression of CDC20 has been linked to various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cdc20-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route may vary, but it generally includes:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to Good Manufacturing Practices (GMP) to ensure the compound’s safety and efficacy .
Chemical Reactions Analysis
Types of Reactions: Cdc20-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halides or other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Cdc20-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the cell cycle and its regulation.
Biology: Helps in understanding the role of CDC20 in cell division and its implications in cancer.
Medicine: Potential therapeutic agent for treating cancers with overexpressed CDC20.
Industry: Used in the development of new cancer therapies and as a research tool in pharmaceutical companies
Mechanism of Action
Cdc20-IN-1 exerts its effects by inhibiting the activity of CDC20. This inhibition prevents the activation of the anaphase-promoting complex or cyclosome (APC/C), leading to cell cycle arrest at the metaphase-to-anaphase transition. This arrest results in the accumulation of cells in metaphase, ultimately leading to apoptosis. The molecular targets involved include CDC20 and components of the APC/C complex .
Comparison with Similar Compounds
Apcin: Another CDC20 inhibitor that binds directly to CDC20.
ProTAME: A prodrug that inhibits the APC/C by targeting CDC20.
Withaferin A: A natural compound that inhibits CDC20 and has shown anticancer properties.
Uniqueness of Cdc20-IN-1: this compound is unique in its specific binding affinity and inhibitory potency against CDC20. It has been shown to be effective in preclinical models of cancer, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C19H22Cl3N7O4 |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
N-[1-[2-amino-6-(3,4,5-trimethoxyanilino)purin-9-yl]-2,2,2-trichloroethyl]propanamide |
InChI |
InChI=1S/C19H22Cl3N7O4/c1-5-12(30)26-17(19(20,21)22)29-8-24-13-15(27-18(23)28-16(13)29)25-9-6-10(31-2)14(33-4)11(7-9)32-3/h6-8,17H,5H2,1-4H3,(H,26,30)(H3,23,25,27,28) |
InChI Key |
CBXLKUIAHMQCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C(N=C(N=C21)N)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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